3-メチルウラシル
概要
説明
3-Methyluracil is a methylated uracil or a uracil derivative . It is a pyrimidone that is uracil with a methyl group at position 3 . The chemical formula is C5H6N2O2 .
Molecular Structure Analysis
The 3D structure of 3-Methyluracil can be viewed using Java or Javascript . A study has also analyzed the structural, topological, H-bonding, and Hirshfeld surface features of a compound derived from 6-chloro-3-methyluracil .Chemical Reactions Analysis
The reaction thermochemistry data for 3-Methyluracil is available, which includes the enthalpy of reaction at standard conditions . A study has also reported the coupling of 6-chloro-3-methyluracil with copper .Physical and Chemical Properties Analysis
The molecular weight of 3-Methyluracil is 126.1133 . Its density is 1.3±0.1 g/cm3, and it has a molar refractivity of 29.9±0.3 cm3 .科学的研究の応用
振動分光法
3-メチルウラシル (3-MeU) は、シンプルでよく研究されているウラシルの誘導体です。 特に核酸塩基とその誘導体の振動スペクトルを理解する上で、振動分光法の分野において不可欠です。 . この理解は、ヌクレオシド、ヌクレオチド、およびそれらのポリマーなどのより複雑で関連する化合物のスペクトルを分析するために不可欠です。 .
構造解析
3-メチルウラシルの構造解析は、もう1つの重要な研究分野です。 3-メチルウラシルの平衡幾何学は、理論的手法によって決定されています。 . これらの研究は、この化合物の構造的特性に関する貴重な洞察を提供します。
生物機能特性
3-メチルウラシルは、新しい生物活性銅(II)錯体の自己組織化生成のための構成ブロックとして使用されてきました。 . これらの錯体は、グラム陰性菌とグラム陽性菌の両方に対して顕著な抗菌効果を示すことがわかりました。 .
配位化合物
3-メチルウラシルとその誘導体は、さまざまな生物機能特性を持つ配位化合物の汎用性のある配位子として役立ちます。 . これは、3-メチルウラシルを新しい配位化合物の開発における貴重な化合物にします。
熱化学
3-メチルウラシルは、熱化学研究にも使用されます。 その相変化と反応熱化学に関するデータは利用可能であり、さまざまな科学的用途に役立ちます。 .
分子量決定
分子量は 126.1133 であり、3-メチルウラシルは、正確な分子量決定を必要とする研究で参照化合物としてよく使用されます。 .
Safety and Hazards
将来の方向性
Future versions of the NIST Chemistry WebBook site may rely on reaction search pages in place of the enumerated reaction displays seen below . A study has also introduced 6-chloro-3-methyluracil as a new bioactive building block into a family of uracil metal complexes with notable biofunctional properties .
作用機序
- Its primary target is the thyroid gland , specifically the thyroglobulin stored within it. By acting on thyroglobulin, 3-Methyluracil decreases the formation of stored thyroid hormones .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
3-Methyluracil is involved in various biochemical reactions. It has been shown to undergo oxidative demethylation in single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) by the recombinant human FTO protein in vitro . Both human and mouse FTO proteins preferentially repair 3-methyluracil in ssDNA over other base lesions tested .
Cellular Effects
The presence of 3-Methyluracil in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove 3-Methyluracil from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms .
Molecular Mechanism
The molecular mechanism of 3-Methyluracil involves its interaction with the FTO protein. The FTO protein has been shown to have extensive demethylation enzymatic activity on both internal m6A and cap m6Am . The substrate specificity of FTO primarily results from the interaction of residues in the catalytic pocket with the nucleobase .
Temporal Effects in Laboratory Settings
It is known that 3-Methyluracil does not accumulate in organs or tissues and is extensively metabolized by the liver .
Metabolic Pathways
3-Methyluracil is involved in the metabolism of methylxanthines
特性
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZGVOSFFCKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878779 | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-34-4, 27942-00-3 | |
Record name | 3-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 608-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Methyluracil is C5H6N2O2 and its molecular weight is 126.11 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize 3-Methyluracil and its derivatives. UV spectroscopy has been particularly useful in studying the formation and stability of complexes with metal ions. [] 1H NMR spectroscopy has been extensively used to elucidate the structure of 3-Methyluracil derivatives and study their interactions with other molecules, such as host-guest complexation. [, ] Mass spectrometry has played a crucial role in identifying 3-Methyluracil and its metabolites in biological samples, particularly in studies investigating caffeine metabolism. [, ]
ANone: The reaction of 3-Methyluracil with nitrobenzenes in hexamethylphosphoric triamide yields isoalloxazines, albeit in low yields (3.8-18%). Introducing potassium carbonate to the reaction mixture, specifically with o-fluoronitrobenzene, leads to the formation of a 5-substituted uracil derivative in moderate yield. []
ANone: Studies show that while 3-methyluracil and hydrochloric acid have comparable acidity, their leaving group abilities in gas-phase SN2 reactions differ. Chloride acts as a slightly superior leaving group compared to N1-deprotonated 3-methyluracil. This difference likely stems from electron delocalization within the N1-deprotonated 3-methyluracil anion. []
ANone: These two compounds display significant differences in their thermal behavior and aromatic substitution reactions. 5-Diazo-3-methyluracil reacts with various benzenes, forming 3-methyl-5-aryluracils through what appears to be singlet carbene addition and homolytic rearrangement of spironorcaradiene intermediates. In contrast, 5-diazouracil undergoes thermolysis, leading to rearrangement, nitrogen loss, and the formation of (2,5-dioxo-3-imidazolin-4-yl)methylene. This intermediate subsequently reacts with benzene or cyclooctane, yielding distinct cyclic products. []
ANone: While 3-Methyluracil itself is not a direct metabolite of caffeine, its derivatives play a significant role in caffeine metabolism. 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-acetylamino-6-amino-3-methyluracil (AAMU) are two crucial metabolites used to assess the activity of drug-metabolizing enzymes, particularly N-acetyltransferase 2 (NAT2), involved in caffeine breakdown. [, , , ]
ANone: Studies demonstrate a significant difference in the excretion of AFMU based on acetylator phenotype. Rapid acetylators exhibit approximately three times higher AFMU excretion compared to slow acetylators. This difference highlights the importance of acetylation in the metabolism and elimination of caffeine. []
ANone: Yes, drugs like ibuprofen and probenecid, which are substrates of renal organic anion transporters (OATs), can interfere with the excretion of caffeine metabolites. These interactions can lead to an apparent increase in NAT2 activity, as measured by the AFMU/1MX ratio, potentially confounding the results of caffeine-based phenotyping tests. []
ANone: 5-Deazaflavins can be synthesized by reacting 3-methyluracil with arenecarbaldehydes to produce 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). These intermediates then undergo oxidative coupling with diethyl azodiformate to yield the desired pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. This method allows for the preparation of a variety of 5-deazaflavin analogues by modifying the arenecarbaldehyde starting material. []
ANone: Derivatives of 3-Methyluracil have been employed as building blocks for synthesizing molecules with potent oxidizing properties. For instance, reacting N,N′-dialkyl-p-phenylenediamines with 6-chloro-5-formyl-3-methyluracil, followed by cyclization using Vilsmeier reagent, generates 2,4,5,8,9,11-hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones. These compounds exhibit strong oxidizing capabilities towards alcohols like cyclopentanol. [, ]
ANone: Yes, computational chemistry tools have been applied to investigate various aspects of 3-Methyluracil and its derivatives. Density functional theory (DFT) calculations have been used to analyze the structural features, H-bonding interactions, and electronic properties of metal complexes containing 3-Methyluracil derivatives. [] Molecular docking studies have been employed to explore the potential binding modes and interactions of 3-Methyluracil-based metal complexes with biological targets. []
ANone: Research indicates that certain 3-Methyluracil derivatives, such as AFMU, are unstable in the presence of dilute base and methanol, converting to deformylated compounds like AAMU. This information is crucial for understanding the storage conditions and handling of these compounds during analytical procedures. []
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and tandem mass spectrometry (MS/MS), is widely employed for quantifying 3-Methyluracil derivatives, particularly in the context of caffeine metabolism studies. [, , ] Capillary electrophoresis (CE) has also been used in conjunction with HPLC to analyze caffeine metabolites, including 3-Methyluracil derivatives, in urine samples. []
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